2-[(5-Bromo-2-fluorophenyl)methyl]oxirane 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689117
InChI: InChI=1S/C9H8BrFO/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2
SMILES:
Molecular Formula: C9H8BrFO
Molecular Weight: 231.06 g/mol

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane

CAS No.:

Cat. No.: VC17689117

Molecular Formula: C9H8BrFO

Molecular Weight: 231.06 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane -

Specification

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
IUPAC Name 2-[(5-bromo-2-fluorophenyl)methyl]oxirane
Standard InChI InChI=1S/C9H8BrFO/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2
Standard InChI Key QYSXJHLUYBJJOW-UHFFFAOYSA-N
Canonical SMILES C1C(O1)CC2=C(C=CC(=C2)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane belongs to the class of substituted epoxides, where the phenyl ring is functionalized at the 2- and 5-positions with fluorine and bromine, respectively. The methyl-oxirane moiety introduces chirality, creating two enantiomers: (R)- and (S)-configurations. The compound’s IUPAC name, 2-(5-bromo-2-fluorophenyl)-2-methyloxirane, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H8BrFO\text{C}_9\text{H}_8\text{BrFO}
Molecular Weight231.06 g/mol
CAS Number1554802-87-7
SMILESC1C(O1)(C)C2=C(C=CC(=C2)Br)F

The presence of bromine (electrophilic) and fluorine (electron-withdrawing) creates a polarized aromatic system, enhancing the epoxide’s susceptibility to nucleophilic attack. This reactivity is critical for its applications in ring-opening reactions .

Stereochemical Considerations

The methyl group on the oxirane ring induces chirality, making stereoselective synthesis a focal point. Unlike simpler epoxides like 2-(5-bromo-2-fluorophenyl)oxirane, the methyl substituent in this compound introduces steric hindrance, influencing both reaction kinetics and product distribution. Computational studies suggest that the (R)-enantiomer exhibits a 1.2 kcal/mol stabilization over the (S)-form due to favorable van der Waals interactions between the methyl group and the fluorophenyl ring .

Synthesis and Industrial Scalability

Epoxidation Strategies

The synthesis of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane typically involves the epoxidation of precursor alkenes. A common route employs m-chloroperbenzoic acid (mCPBA) as the oxidizing agent under anhydrous conditions. For example, reacting 5-bromo-2-fluoro-α-methylstyrene with mCPBA in dichloromethane at 0°C yields the target epoxide with 72% efficiency . Industrial approaches favor continuous flow reactors to mitigate exothermic risks and improve yield consistency.

Challenges in Purification
Chromatographic purification is often necessary due to byproducts like diols formed via epoxide hydrolysis. Reverse-phase HPLC with a C18 column and acetonitrile-water eluent achieves >95% purity, as confirmed by 1H^1\text{H}-NMR .

Alternative Pathways

Recent patents disclose Friedel-Crafts acylation methods using 2-methyl-5-bromobenzoic acid and thiophene derivatives, though these are more relevant to structurally analogous compounds . Such methods highlight the versatility of halogenated epoxides in constructing complex heterocycles.

Reactivity and Applications

Nucleophilic Ring-Opening

The strained epoxide ring undergoes regioselective ring-opening with nucleophiles like amines, thiols, and azides. For instance, reaction with sodium azide in DMF at 60°C produces 2-azido-1-(5-bromo-2-fluorophenyl)propan-1-ol, a precursor to triazole-based pharmaceuticals . The methyl group’s steric effects direct nucleophilic attack to the less hindered epoxide carbon, achieving 85:15 regioselectivity .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane with its 2-bromo-5-fluoro isomer reveals stark differences in dipole moments (4.2 D vs. 3.8 D) and melting points (89°C vs. 76°C). The para-bromo substitution in the former enhances crystallinity, facilitating isolation via recrystallization from ethanol .

Methyl vs. Hydrogen Substituents

Removing the methyl group (as in 2-(5-bromo-2-fluorophenyl)oxirane) reduces steric bulk, increasing reaction rates with nucleophiles by 40% but diminishing enantiomeric excess in asymmetric synthesis .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing chiral catalysts for enantioselective epoxidation remains a priority. Jacobsen’s Mn-salen complexes show promise, achieving 88% ee for the (R)-enantiomer in preliminary trials .

Environmental Impact Studies

The persistence of brominated epoxides in aquatic systems necessitates ecotoxicological profiling. Early zebrafish embryo assays indicate a 96-h LC50_{50} of 12 mg/L, warranting further investigation .

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